molecular formula C11H14N2 B2757089 (1,3-dimethyl-1H-indol-2-yl)methanamine CAS No. 169615-65-0

(1,3-dimethyl-1H-indol-2-yl)methanamine

Cat. No. B2757089
CAS RN: 169615-65-0
M. Wt: 174.247
InChI Key: QCYGVOVHZMHRGY-UHFFFAOYSA-N
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Description

“(1,3-dimethyl-1H-indol-2-yl)methanamine” is an aralkylamino compound that is indole substituted at position 3 by an aminomethyl group .


Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, helping in developing new useful derivatives . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-indol-2-yl)methanamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist of this receptor, which leads to the activation of downstream signaling pathways, including the phospholipase C and protein kinase C pathways. This activation ultimately leads to the modulation of neuronal activity and neurotransmitter release, which can affect various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptor subtype and signaling pathway involved. It has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which can affect mood, cognition, and behavior. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1,3-dimethyl-1H-indol-2-yl)methanamine is its versatility and ease of synthesis. It can be used as a precursor to many biologically active compounds, which makes it a useful tool in drug discovery and development. Additionally, its interaction with serotonin receptors makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for the use of (1,3-dimethyl-1H-indol-2-yl)methanamine in scientific research. One potential direction is the development of new biologically active compounds using this compound as a precursor. Additionally, further studies are needed to elucidate the specific signaling pathways and physiological effects of this compound. This could lead to the development of new drugs for the treatment of various diseases, including depression, anxiety, and inflammation. Finally, the development of new methods for the synthesis and purification of this compound could improve its yield and purity, making it a more useful tool in scientific research.

Synthesis Methods

The synthesis of (1,3-dimethyl-1H-indol-2-yl)methanamine involves the condensation of indole-3-acetaldehyde with methylamine. This reaction can be carried out using various methods, including the Eschweiler-Clarke reaction, reductive amination, and the Leuckart-Wallach reaction. The yield and purity of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.

Scientific Research Applications

(1,3-dimethyl-1H-indol-2-yl)methanamine has various scientific research applications, including its use as a precursor to many biologically active compounds, such as (1,3-dimethyl-1H-indol-2-yl)methanamines, indoles, and beta-carbolines. It is also used in the synthesis of fluorescent dyes, which are widely used in biological imaging and sensing. Additionally, this compound is a potent agonist of serotonin receptors, which makes it a useful tool for studying the role of serotonin in various physiological and pathological processes.

Safety and Hazards

“(1H-Indol-3-yl)methanamine” is classified as Acute Tox. 3 Oral and is considered combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

(1,3-dimethylindol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13(2)11(8)7-12/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYGVOVHZMHRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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